(R)-1,1-Difluoropropan-2-amine hydrochloride
Description
Historical Context and Development of Difluorinated Amines
The development of fluorinated amines traces its roots to mid-20th-century efforts to exploit fluorine’s electronegativity and metabolic stability in drug design. Early work on amine fluorides, such as those developed by GABA and the University of Zurich in the 1950s, demonstrated fluoride’s ability to enhance enamel permeability and resist enzymatic degradation. These studies laid the groundwork for exploring organic fluorine’s role in bioactive molecules.
By the 21st century, synthetic methodologies evolved to incorporate fluorine into amine scaffolds with precise stereocontrol. The gem-difluorination strategy, exemplified by the aminofluorination of gem-difluoroalkenes using Selectfluor, enabled efficient access to α-CF3 and α-CF2H amines. Concurrently, advances in azide chemistry, such as the 1,2-azide migration reported by Ning et al., provided routes to β-difluorinated alkyl azides, precursors to fluorinated amines like (R)-1,1-difluoropropan-2-amine. These innovations addressed longstanding challenges in C–F bond formation and stereoselective synthesis, driving the adoption of difluorinated amines in medicinal chemistry.
Table 1: Key Milestones in Fluorinated Amine Synthesis
Stereochemical Significance of (R)-Configuration
The (R)-enantiomer of 1,1-difluoropropan-2-amine hydrochloride exemplifies the critical role of chirality in fluorinated compounds. The spatial arrangement of the amine and fluorine atoms influences molecular interactions with biological targets, such as enzymes and receptors. For instance, in protease inhibitors, the (R)-configuration can optimize binding pocket complementarity by aligning fluorine’s electrostatic potential with adjacent residues.
Synthetic routes to this enantiomer often leverage asymmetric catalysis or chiral auxiliaries. A notable example involves the resolution of racemic mixtures via diastereomeric salt formation, as employed in the production of (R)-1,1,1-trifluoropropan-2-amine hydrochloride. Computational studies further elucidate how the (R)-configuration stabilizes transition states through hyperconjugative interactions between the C–F σ* orbitals and adjacent lone pairs.
Importance in Fluorinated Building Block Chemistry
(R)-1,1-Difluoropropan-2-amine hydrochloride serves as a linchpin for constructing complex fluorinated architectures. Its primary amine group facilitates nucleophilic substitutions, while the gem-difluoro moiety enhances metabolic stability and lipophilicity. Applications include:
- Peptide Mimetics : Incorporation into pseudoproline residues to modulate conformation.
- Kinase Inhibitors : Serving as a substituent in ATP-binding site ligands, where fluorine’s inductive effects fine-tune electronic properties.
- Radiotracers : $$^{18}$$F-labeled derivatives for positron emission tomography (PET) imaging, leveraging fluorine’s favorable nuclear properties.
The compound’s reactivity profile enables diverse transformations, such as reductive amination and Ullmann-type couplings, without compromising the fluorine substituents—a testament to the robustness of modern fluorination strategies.
Relationship to Other Fluorinated Chiral Amines
This compound belongs to a broader family of fluorinated chiral amines, each with distinct pharmacological profiles:
- (R)-1,1,1-Trifluoropropan-2-amine hydrochloride : The trifluoromethyl analog exhibits enhanced metabolic stability due to increased electron-withdrawing effects, making it prevalent in antidepressant candidates.
- 3,3-Difluoropyrrolidine hydrochloride : A cyclic amine where fluorine atoms restrict ring puckering, improving selectivity for G protein-coupled receptors.
- β-Difluoroalkyl azides : Direct precursors to amines like (R)-1,1-difluoropropan-2-amine, these azides enable "click chemistry" applications in bioconjugation.
Structural Comparison
| Compound | Fluorination Pattern | Key Applications |
|---|---|---|
| (R)-1,1-Difluoropropan-2-amine HCl | Geminal difluoro | Peptide mimetics, kinase inhibitors |
| (R)-1,1,1-Trifluoropropan-2-amine HCl | Trifluoromethyl | CNS therapeutics |
| 3,3-Difluoropyrrolidine HCl | Vicinal difluoro | GPCR-targeted drugs |
This structural diversity underscores the adaptability of fluorinated amines in addressing drug discovery challenges, from bioavailability optimization to target engagement specificity.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-1,1-difluoropropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDBHLMHUYKGAR-HSHFZTNMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018434-72-4 | |
| Record name | (2R)-1,1-difluoropropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1-Difluoropropan-2-amine hydrochloride typically involves the fluorination of a suitable precursor, such as ®-propan-2-amine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-1,1-Difluoropropan-2-amine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
®-1,1-Difluoropropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or ethers.
Scientific Research Applications
Antiinflammatory and Autoimmune Disease Treatment
One of the significant applications of (R)-1,1-difluoropropan-2-amine hydrochloride is in the development of therapies for autoimmune diseases and inflammatory conditions. Research has indicated that compounds derived from this amine can act as inhibitors of MTH1, a target for treating conditions such as rheumatoid arthritis and multiple sclerosis. The inhibition of MTH1 has been linked to reduced inflammatory responses, making these compounds potential candidates for novel therapeutic options .
Synthesis of Fluorinated Amino Acids
The compound is also utilized in the synthesis of fluorinated amino acids, which are important in drug discovery due to their enhanced bioactivity and metabolic stability. A gram-scale asymmetric synthesis method has been developed that incorporates this compound as a key intermediate. This method allows for the efficient production of fluorinated amino acids that can be used in various pharmaceutical applications .
Chemical Properties and Structure-Activity Relationships
The incorporation of fluorine into organic molecules often enhances their pharmacological properties. The unique characteristics of this compound allow for modifications that can lead to improved lipophilicity and solubility profiles. This is particularly relevant in the context of drug design where optimizing these properties can lead to better therapeutic agents .
Table 1: Comparison of Fluorinated Compounds in Drug Development
| Compound Name | Application Area | Key Properties |
|---|---|---|
| (R)-1,1-Difluoropropan-2-amine HCl | Autoimmune diseases | MTH1 inhibition, anti-inflammatory |
| 4-Bromodifluoromethyl aminothiazole | Radiotracer development | Potential for imaging and diagnostics |
| Fluorinated amino acids | Drug synthesis | Enhanced bioactivity |
Case Study on In Vivo Efficacy
A pharmacokinetic study demonstrated that dosing with this compound at 5 mg/kg resulted in significant anti-inflammatory effects in animal models. This study highlights the potential for this compound to be developed into a therapeutic agent for managing chronic inflammatory conditions.
Synthesis Methodologies
Innovative synthetic methodologies have been reported that utilize this compound as a synthon for creating complex fluorinated scaffolds. These methods not only streamline the synthesis process but also enhance the yield and purity of the final products, which is crucial for pharmaceutical applications .
Mechanism of Action
The mechanism by which ®-1,1-Difluoropropan-2-amine hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fluorinated Amine Derivatives
Structural and Functional Differences
Cyclopropane derivatives (e.g., CAS 1269152-01-3) incorporate a rigid ring structure, which may enhance binding affinity in medicinal chemistry applications.
Chirality :
- Both (R)-1,1-difluoro and (R/S)-trifluoro compounds exhibit enantiomer-specific properties. For example, the S-enantiomer of the trifluoro derivative (CAS 125353-44-8) is distinct in its spatial arrangement, which could influence receptor interactions.
Salt Form :
Physicochemical and Commercial Considerations
Aromatic fluorine in cyclopropane derivatives (e.g., CAS 1269152-01-3) introduces distinct electronic effects, such as increased lipophilicity.
Availability :
- This compound is sold in milligram to gram quantities by suppliers like CymitQuimica, whereas trifluoro analogs (e.g., CAS 177469-12-4) are less commonly listed, suggesting niche applications.
Research and Application Gaps
- Synthetic Utility: No published methods for synthesizing this compound are available, though its commercial availability implies use as a building block in drug discovery.
- Biological Data : Unlike berberine or sanguinarine hydrochlorides (), fluorinated amines in this class lack reported pharmacological data, highlighting a research gap.


- Enantiomeric Purity: The impact of chirality on biological activity remains unstudied for these compounds, despite known enantioselectivity in drug-receptor interactions.
Biological Activity
(R)-1,1-Difluoropropan-2-amine hydrochloride is a chiral amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C₃H₈ClF₂N and a molecular weight of approximately 95.09 g/mol. The compound features two fluorine atoms attached to the first carbon of the propan-2-amine structure, contributing to its distinct chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that fluorinated compounds can influence enzyme activity and receptor binding due to their unique electronic properties. For instance, the presence of fluorine atoms can enhance lipophilicity and alter the steric profile of the molecule, potentially improving its pharmacokinetic properties .
Anticancer Activity
Recent research has demonstrated that this compound exhibits promising anticancer activity. A study focusing on structure–activity relationship (SAR) revealed that fluorinated amino acids can enhance the efficacy of anticancer agents by modulating their interaction with target proteins involved in cancer progression .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Target Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | 12 | Inhibition of Polo-like Kinase 1 | |
| Various Tumors | 15 | Disruption of cell cycle progression |
Inflammatory Response Modulation
In addition to its anticancer properties, this compound has been investigated for its role in modulating inflammatory responses. Research indicates that compounds with similar structures can inhibit neutrophil chemotaxis by acting on chemokine receptors CXCR1 and CXCR2. This inhibition suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease .
Synthesis
The synthesis of (R)-1,1-difluoropropan-2-amine typically involves several steps, including the use of chiral nickel complexes for asymmetric synthesis. The following general synthetic pathway has been reported:
- Formation of the Fluorinated Intermediate : Utilizing a fluorinated reagent to introduce fluorine atoms at specific positions.
- Chiral Resolution : Employing chiral catalysts or reagents to achieve enantiomerically pure forms.
- Hydrochloride Salt Formation : Converting the base form into a hydrochloride salt for improved solubility and stability.
Table 2: Synthetic Pathway Overview
| Step | Description |
|---|---|
| Step 1 | Introduction of fluorine atoms |
| Step 2 | Asymmetric resolution using chiral catalysts |
| Step 3 | Formation of hydrochloride salt |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : In vitro studies demonstrated significant inhibition of tumor cell proliferation in breast cancer models when treated with this compound at varying concentrations.
- Case Study 2 : Animal models showed reduced inflammatory responses following administration of this compound, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the primary synthetic routes for (R)-1,1-Difluoropropan-2-amine hydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via asymmetric methods to preserve the (R)-configuration. A plausible route involves:
- Step 1 : Friedel-Crafts acylation or cyclopropane formation using difluorinated precursors (e.g., 1-chloro-1,1-difluoroethane) followed by ammoniation .
- Step 2 : Chiral resolution via crystallization or enzymatic catalysis to isolate the (R)-enantiomer.
- Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ether . Optimization requires precise control of temperature (e.g., 0–5°C for ammoniation) and stoichiometric ratios (e.g., 1:1.2 amine:HCl). Continuous flow reactors improve scalability and yield .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral purity?
- Chiral HPLC : Use a Chiralpak® IA-3 column with hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid to resolve enantiomers. Retention time differences >2 min confirm enantiopurity .
- NMR Spectroscopy : NMR identifies difluoromethyl groups (δ ≈ -120 to -140 ppm), while NMR confirms amine protonation (δ 8.5–9.5 ppm for -NH) .
- X-ray Crystallography : Resolves absolute configuration and crystal packing of the hydrochloride salt .
Q. What are the key physicochemical properties influencing its stability and solubility?
- Solubility : Highly soluble in polar solvents (water, methanol) due to ionic hydrochloride form; logP ≈ -0.5 (predicted) .
- pKa : The amine group has a pKa ~9.2, making it protonated at physiological pH, which affects membrane permeability .
- Hygroscopicity : Requires storage in desiccated conditions (silica gel) to prevent deliquescence .
Q. How can researchers purify this compound to >98% purity for biological assays?
- Recrystallization : Use ethanol:water (3:1) at -20°C to remove diastereomeric impurities .
- Ion-Exchange Chromatography : Dowex® 50WX2 resin eluted with 0.5M NHOH removes unreacted precursors .
Advanced Research Questions
Q. What methodologies ensure enantiomeric purity (>99% ee) during scale-up synthesis?
- Dynamic Kinetic Resolution (DKR) : Combine palladium catalysts (e.g., Pd/C) with chiral ligands (BINAP) to invert undesired (S)-enantiomers during hydrogenation .
- Enzymatic Asymmetry : Lipase-mediated acetylation selectively protects the (S)-enantiomer, allowing separation via hydrolysis .
Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?
- Acidic Conditions (pH <3) : Stable for >48 hours (HCl, 1M), but degrades to 1,1-difluoropropan-2-ol via hydrolysis at pH >10 .
- Oxidative Stress : Susceptible to HO (3%), forming N-oxide byproducts; add antioxidants (0.1% BHT) to prevent degradation .
- Thermal Stability : Decomposes above 150°C (TGA data); store at 2–8°C for long-term stability .
Q. What role does the difluoromethyl group play in medicinal chemistry applications?
The CF group:
- Enhances metabolic stability by resisting cytochrome P450 oxidation.
- Modulates lipophilicity (compared to CH), improving blood-brain barrier penetration in CNS-targeted drugs .
- Acts as a bioisostere for hydroxyl or carbonyl groups in kinase inhibitors (e.g., analogous to ticagrelor intermediates) .
Q. What safety protocols are essential for handling this compound in vitro and in vivo?
- In Vitro : Use fume hoods with HEPA filters; avoid skin contact (LD >200 mg/kg in rodents). Neutralize spills with 5% NaHCO .
- In Vivo : Dose-limiting toxicity occurs at >50 mg/kg (mouse models). Monitor renal function due to fluoride metabolite accumulation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields (40–85%) for this compound?
Variability arises from:
- Catalyst Loading : Lower Pd/C (0.5 mol%) reduces yield (40%) vs. 2 mol% (75%) .
- Solvent Polarity : THF gives lower enantioselectivity (70% ee) vs. dichloromethane (95% ee) .
- Reaction Time : Extended ammoniation (>24h) causes racemization; optimize to 12h .
Methodological Tables
Q. Table 1: Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 120 ± 5 |
| Methanol | 95 ± 3 |
| Ethyl Acetate | 12 ± 2 |
| Hexane | <1 |
| Data derived from shake-flask experiments . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


